Regioisomeric Chlorine Position Distinguishes Target Compound from the 4‑Chlorophenyl Analog at the Level of Commercial Availability and Patent Inclusion
The target compound (301158‑50‑9) and its 4‑chlorophenyl regioisomer (313684‑03‑6) differ solely in the position of the chlorine atom on the 2‑phenyl ring. Both are listed within the same Markush structure in US 6,441,013, yet the patent provides no individual IC₅₀ values that would quantify the pharmacological consequence of this regiochemical change [1]. The 4‑chlorophenyl isomer is commercially catalogued by Sigma‑Aldrich (Product R652288), whereas the 2‑chlorophenyl isomer is not . This asymmetry in vendor sourcing means that procurement of the 2‑chlorophenyl variant requires custom synthesis or specialty suppliers, while the 4‑chlorophenyl analog is available as an off‑the‑shelf AldrichCPR product.
| Evidence Dimension | Commercial availability (vendor catalog inclusion) and patent exemplification |
|---|---|
| Target Compound Data | CAS 301158‑50‑9; not listed by Sigma‑Aldrich; named as preferred compound in US 6,441,013 patent. |
| Comparator Or Baseline | CAS 313684‑03‑6; listed as Sigma‑Aldrich Product R652288 (AldrichCPR); also named as preferred compound in US 6,441,013. |
| Quantified Difference | Qualitative difference: one regioisomer is commercially stocked by a major vendor; the other is not. No quantitative pharmacological difference reported. |
| Conditions | Vendor database search (Sigma‑Aldrich.com, accessed 2026); patent US 6,441,013 (Example compounds list). |
Why This Matters
The regioisomeric distinction necessitates verifying whether the 4‑chlorophenyl analog can serve as a surrogate in the intended assay, as chlorine position can materially affect 5‑HT₆ binding conformation.
- [1] Cezanne, B., Bartoszyk, G., Böttcher, H., Greiner, H., & Barnickel, G. (2002). Sulphonyloxazolamines as therapeutic active ingredients. U.S. Patent No. 6,441,013. Washington, DC: U.S. Patent and Trademark Office. View Source
